molecular formula C12H16N2OS B2919062 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919222-02-9

1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2919062
CAS No.: 919222-02-9
M. Wt: 236.33
InChI Key: YPXBARIQGLGNNT-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound featuring a unique fusion of cyclopentane and pyrimidine rings with a sulfur atom incorporated within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic approaches can be employed to prepare 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, a mixture of cyclopentanone, thiourea, and an appropriate aldehyde can be heated together in the presence of a catalyst such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production often requires optimization of reaction conditions to maximize yield and purity. Methods may include the use of continuous flow reactors and automated synthesizers to streamline the process. The choice of solvents, temperature, and reaction time can also be optimized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various types of chemical reactions, including:

  • Oxidation: The thioxo group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the compound can yield the corresponding alcohol or amine derivatives depending on the reductive conditions used, such as catalytic hydrogenation.

  • Substitution: The compound can undergo substitution reactions at specific positions on the ring system, often facilitated by strong nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for catalytic hydrogenation, and strong bases or acids for substitution reactions.

Major Products

Major products formed from these reactions can include sulfoxides, sulfones, alcohols, amines, and substituted derivatives depending on the reaction type.

Scientific Research Applications

1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one finds applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

  • Biology: It can be used in the design of enzyme inhibitors or receptor ligands due to its unique structural features.

  • Industry: It may be utilized in the synthesis of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and impacting cellular pathways. Key molecular targets might include kinases, proteases, or ion channels.

Comparison with Similar Compounds

1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be compared to other heterocyclic compounds featuring sulfur atoms and fused ring systems:

  • Thiazoles: Similar in that they contain sulfur, but with a different ring structure.

  • Benzothiophenes: Feature a fused benzene and thiophene ring, differing in ring size and substitution pattern.

  • Pyrimidinones: Compounds with a pyrimidine core but lacking the cyclopentane ring.

Properties

IUPAC Name

1-cyclopentyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-12-13-11(16)9-6-3-7-10(9)14(12)8-4-1-2-5-8/h8H,1-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXBARIQGLGNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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